N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-1,3-benzothiazole-6-carboxamide
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Overview
Description
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-1,3-benzothiazole-6-carboxamide is a complex heterocyclic compound that incorporates multiple functional groups, including oxadiazole, thiophene, and benzo[d]thiazole
Mechanism of Action
Target of Action
The primary target of this compound is the NF-κB pathway . NF-κB is a protein complex that controls transcription of DNA, cytokine production, and cell survival. It plays a key role in regulating the immune response to infection and has been linked to inflammatory and autoimmune diseases, viral infection, septic shock, and cancer .
Mode of Action
The compound interacts with its target by decreasing the phosphorylation of IκB (Ser 32) in the cytoplasmic extract and p65 (Ser 536) in the nuclear extract of cells . This interaction inhibits the DNA binding ability and transcriptional activity of NF-κB .
Biochemical Pathways
The compound affects the NF-κB signaling pathway , which is involved in the regulation of immune and inflammatory responses, as well as cell proliferation and survival . By inhibiting the activation of NF-κB, the compound can potentially disrupt these processes and exert its therapeutic effects .
Result of Action
The compound induces an antiproliferative effect in a dose- and time-dependent manner . It significantly increases the percentage of sub-G1 cell population and induces apoptosis . The compound also induces the cleavage of PARP and caspase-3 in a time-dependent manner .
Biochemical Analysis
Biochemical Properties
The compound N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-1,3-benzothiazole-6-carboxamide has been found to interact with various enzymes and proteins. For instance, it has been reported to have anticancer activity by targeting NF-κB in hepatocellular carcinoma cells . The compound decreases the phosphorylation of IκB (Ser 32) in the cytoplasmic extract and p65 (Ser 536) in the nuclear extract of HCC cells .
Cellular Effects
In terms of cellular effects, this compound has been found to induce antiproliferative effects in a dose- and time-dependent manner . It significantly increases the percentage of sub-G1 cell population and induces apoptosis . Furthermore, it has been found to decrease the phosphorylation of IκB (Ser 32) in the cytoplasmic extract and p65 (Ser 536) in the nuclear extract of HCC cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves interactions with the hydrophobic region of the p65 protein, as revealed by molecular docking analysis . This interaction leads to a decrease in the phosphorylation of IκB and p65, thereby inhibiting the activation of NF-κB .
Temporal Effects in Laboratory Settings
It has been reported that the compound induces the cleavage of PARP and caspase-3 in a time-dependent manner .
Metabolic Pathways
Oxadiazole derivatives have been reported to be involved in various metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-1,3-benzothiazole-6-carboxamide typically involves multi-step reactions. One common method includes the formation of the oxadiazole ring through the reaction of amidoximes with carboxylic acids or their derivatives in a suitable medium such as NaOH-DMSO at ambient temperature . The thiophene and benzo[d]thiazole moieties are then introduced through subsequent reactions involving appropriate thiophene and benzo[d]thiazole precursors.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: DMSO, acetonitrile, methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-1,3-benzothiazole-6-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent
Biological Studies: It is used in studies exploring its interaction with various biological targets, including enzymes and receptors.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics, such as OLEDs and sensors.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with oxadiazole, thiophene, and benzo[d]thiazole moieties, such as:
Uniqueness
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-1,3-benzothiazole-6-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and material science.
Properties
IUPAC Name |
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O2S2/c1-8-17-15(21-19-8)13-11(4-5-22-13)18-14(20)9-2-3-10-12(6-9)23-7-16-10/h2-7H,1H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXPHXWMLXPVOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(C=CS2)NC(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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